N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyrimidine ring, and a cyclopropyl group
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O2/c1-9-14-5-4-12(15-9)17-6-7-19-11(8-17)13(18)16-10-2-3-10/h4-5,10-11H,2-3,6-8H2,1H3,(H,16,18) |
InChI Key |
NERHQBMKUPOBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclopropylamine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial production to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide and 2-aminopyrimidin-4(3H)-one derivatives share structural similarities with this compound.
Uniqueness: The presence of the cyclopropyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
